Cetraxate benzyl ester

Description

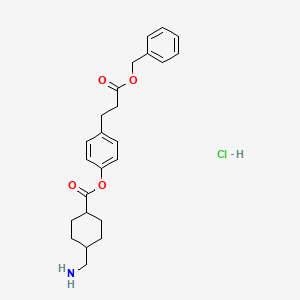

Structure

3D Structure of Parent

Properties

CAS No. |

27725-13-9 |

|---|---|

Molecular Formula |

C24H30ClNO4 |

Molecular Weight |

431.9 g/mol |

IUPAC Name |

[4-(3-oxo-3-phenylmethoxypropyl)phenyl] 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C24H29NO4.ClH/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20;/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2;1H |

InChI Key |

ABBGKHNUPGYMRC-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3.Cl |

Canonical SMILES |

C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3.Cl |

Synonyms |

cetraxate benzyl ester |

Origin of Product |

United States |

Enzymology and Biochemical Interactions of Cetraxate Benzyl Ester

The primary enzymatic interaction involving cetraxate (B1206930) benzyl (B1604629) ester is its hydrolysis into the active anti-ulcer agent, cetraxate, and benzyl alcohol. This biotransformation is catalyzed by a specific hydrolase known as cetraxate benzylesterase (EC 3.1.1.70). wikipedia.orggenome.jp The systematic name for this enzyme is cetraxate-benzyl-ester benzylhydrolase, and it belongs to the family of hydrolases that act on carboxylic ester bonds. wikipedia.org

Research has successfully isolated and characterized an enzyme with this specific activity from a commercial crude cellulase (B1617823) preparation derived from the fungus Aspergillus niger. nih.govresearchgate.net Studies revealed that this debenzylating enzyme constitutes only about 0.1% of the crude cellulase preparation and exhibits no cellulase activity itself. nih.govresearchgate.net The purification of this enzyme was achieved through a sequence of hydrophobic, ion exchange, and gel filtration chromatography, resulting in a 36% recovery. nih.govresearchgate.net

The enzyme from A. niger is a monomer with a molecular weight of approximately 35,000 Daltons and an isoelectric point (pI) of 5.3. nih.govresearchgate.net Its activity is inhibited by the mercury ion (Hg²⁺) and diisopropyl phosphorofluoridate (DFP), which suggests the involvement of a serine residue in its catalytic mechanism. nih.govresearchgate.net

In terms of substrate specificity, the Aspergillus enzyme demonstrates a clear preference for benzyl esters. It effectively hydrolyzes the phenylpropionic acid benzyl ester moiety in various derivatives. nih.gov Notably, it also efficiently hydrolyzes the benzyl esters of amino acids such as phenylalanine and tyrosine, but it does not act on lower alkyl esters. nih.govtandfonline.com This enzymatic process represents a key activation step, as cetraxate benzyl ester is a precursor that is converted to the pharmacologically active cetraxate. nih.gov

Interestingly, a different esterase with regioselective activity on cetraxate esters has been identified in Microbacterium sp.. tandfonline.com However, this bacterial enzyme shows a contrasting substrate preference, readily hydrolyzing methyl and ethyl esters of cetraxate while exhibiting low activity towards the benzyl ester. tandfonline.com This highlights the diversity of microbial enzymes capable of metabolizing cetraxate derivatives, each with distinct substrate specificities.

**Table 1: Properties of this compound-Hydrolyzing Enzyme from *Aspergillus niger***

| Property | Value | Source |

|---|---|---|

| Enzyme Commission No. | EC 3.1.1.70 | wikipedia.orggenome.jp |

| Source Organism | Aspergillus niger | nih.govresearchgate.net |

| Molecular Weight | ~35,000 Da | nih.govresearchgate.net |

| Structure | Monomer | nih.gov |

| Isoelectric Point (pI) | 5.3 | nih.govresearchgate.net |

| Inhibitors | Hg²⁺, Diisopropyl phosphorofluoridate (DFP) | nih.govresearchgate.net |

| Substrate Specificity | Benzyl esters of phenylpropionic acid derivatives | nih.gov |

| Reaction | This compound + H₂O → Cetraxate + Benzyl alcohol | wikipedia.orggenome.jp |

Structural Biology Approaches to Enzyme Substrate Binding

While a specific crystal structure of cetraxate (B1206930) benzylesterase (EC 3.1.1.70) complexed with its substrate is not extensively detailed in publicly available literature, the structural basis for substrate binding can be inferred from studies on related carboxylesterases. These enzymes typically belong to the α/β-hydrolase fold superfamily. nih.govnih.gov This structural fold is characterized by a central core of β-strands surrounded by α-helices. nih.gov

The catalytic machinery resides within a deep hydrophobic pocket, or gorge, at the interface of the enzyme's domains. nih.govplos.org Central to the catalytic activity is a highly conserved catalytic triad (B1167595) of amino acids, typically composed of a serine, a histidine, and an acidic residue like glutamate (B1630785) or aspartate (Ser-His-Glu/Asp). nih.govacs.org The hydrolysis mechanism proceeds via a two-step "ping-pong" process. plos.org It involves a nucleophilic attack by the serine's hydroxyl group on the carbonyl carbon of the ester substrate, forming a tetrahedral acyl-enzyme intermediate. acs.org This unstable intermediate is stabilized by an "oxyanion hole," a structural feature formed by backbone amides that donate hydrogen bonds. nih.gov

The specificity of an esterase for a substrate like cetraxate benzyl (B1604629) ester is determined by the size, shape, and chemical environment of its binding pocket. nih.gov For instance, the active site of human carboxylesterase 1 (hCES1) is notably large and lined with hydrophobic amino acids, allowing it to accommodate a wide variety of ligands. nih.gov The catalytic serine residue effectively divides the binding pocket into two sub-pockets, influencing the size of the acyl and alcohol groups of the substrates that can be accommodated. nih.gov The presence of bulky or aromatic amino acid residues within the binding pocket can create steric hindrance, narrowing the range of substrates that can bind effectively. osti.gov

Molecular dynamics simulations and site-directed mutagenesis are powerful tools for investigating these interactions. acs.orgosti.gov By simulating the enzyme-substrate complex, researchers can observe the dynamic conformational changes that occur during binding and catalysis. osti.gov Altering specific amino acids in the binding pocket and measuring the resulting changes in kinetic parameters (Kₘ and Vₘₐₓ) can confirm the roles of individual residues in substrate recognition and turnover. acs.org These approaches reveal how the precise architecture of the active site facilitates the correct orientation of the substrate for efficient hydrolysis. osti.gov

Broader Context of Esterase Research in Xenobiotic Metabolism and Biotransformation

Esterases are a critical class of enzymes in the broader context of xenobiotic metabolism, which is the process by which living organisms chemically modify foreign substances (xenobiotics) such as drugs, pesticides, and pollutants. openaccessjournals.comnih.gov This biotransformation typically occurs in two phases. openaccessjournals.com Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic molecule. openaccessjournals.comcambridge.org Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. openaccessjournals.com

Hydrolysis, catalyzed by enzymes like carboxylesterases (CEs), is a fundamental Phase I reaction for any xenobiotic containing an ester, amide, or thioester linkage. nih.govfiveable.me These enzymes are ubiquitously distributed throughout the body but are found in particularly high concentrations in the liver, a primary site of drug metabolism. nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, play significant roles. nih.gov They are both expressed in the liver, though hCE1 is far more abundant, while the intestine primarily expresses hCE2. nih.gov

The role of esterases in biotransformation is twofold:

Detoxification: Many xenobiotics are esters that can be hydrolyzed into less toxic or inactive metabolites. jst.go.jp By cleaving the ester bond, the organism can neutralize a potentially harmful compound and prepare it for elimination. openaccessjournals.comfiveable.me

Prodrug Activation: Esterases are fundamentally important in pharmacology for the activation of prodrugs. jst.go.jplongdom.org A prodrug is an inactive compound that is converted into a therapeutically active drug within the body. Many drugs are designed as ester prodrugs to improve properties like oral bioavailability. longdom.org The hydrolysis of cetraxate (B1206930) benzyl (B1604629) ester into the active drug cetraxate is a classic example of this activation strategy. researchgate.net

Esterase research is vital for understanding inter-individual variability in drug response, drug-drug interactions, and the metabolism of environmental toxins. openaccessjournals.comnih.gov The diverse substrate specificity of different esterase families means they can act on a wide array of compounds, from therapeutic agents to pesticides. nih.govjst.go.jp Therefore, the study of these enzymes is essential for both drug development and toxicological risk assessment. openaccessjournals.com

Table 2: Examples of Esterase Classes and Their Roles in Biotransformation

| Esterase Class | Primary Location(s) | Key Function(s) | Example Substrates | Source |

|---|---|---|---|---|

| Carboxylesterases (e.g., hCE1, hCE2) | Liver, Intestine, Plasma | Prodrug activation, Detoxification of xenobiotics, Endobiotic metabolism | Procaine, Pyrethroid insecticides, various ester-containing drugs | nih.gov |

| Arylacetamide deacetylase (AADAC) | Liver | Hydrolysis of amide-containing drugs | Flutamide, Phenacetin | jst.go.jp |

| Paraoxonase (PON) | Plasma, Liver | Detoxification of organophosphates, Hydrolysis of some drugs | Paraoxon, Simvastatin | nih.govjst.go.jp |

| Butyrylcholinesterase (BChE) | Plasma | Hydrolysis of choline (B1196258) esters and some drugs | Succinylcholine, Bambuterol | jst.go.jp |

Molecular and Mechanistic Studies of Cetraxate Benzyl Ester

In Vitro Enzyme Activity and Biotransformation

The enzymatic processing of cetraxate (B1206930) benzyl (B1604629) ester is a key area of research, with studies focusing on identifying enzymes capable of its transformation and understanding the specifics of these reactions.

Substrate Specificity Investigations with Various Ester Analogs

Research has shown that specific enzymes exhibit activity towards cetraxate benzyl ester and its analogs. An enzyme isolated from a commercial cellulase (B1617823) preparation of Aspergillus niger demonstrates debenzylating activity on the phenylpropionic acid benzyl ester portion of various benzyl ester derivatives. nih.gov This enzyme, identified as cetraxate benzylesterase (EC 3.1.1.70), acts on a range of benzyl esters of substituted phenyl propanoates. genome.jpqmul.ac.uk Notably, it also effectively hydrolyzes the benzyl esters of phenylalanine and tyrosine. nih.gov

In contrast, a novel esterase from Microbacterium sp. strain 7-1W displays different substrate specificity. tandfonline.comoup.com This enzyme preferentially hydrolyzes lower alkyl esters of cetraxate, such as the methyl and ethyl esters, with significantly lower activity towards the benzyl ester. tandfonline.comoup.com This difference in substrate preference highlights the diversity of enzymes capable of interacting with cetraxate derivatives. The Aspergillus enzyme does not act on these lower alkyl esters, further distinguishing the catalytic activities of the two enzymes. tandfonline.comoup.com

Table 1: Substrate Specificity of Cetraxate Ester-Hydrolyzing Enzymes

| Enzyme Source | Preferred Substrates | Substrates with Low or No Activity |

|---|---|---|

| Aspergillus niger | This compound, p-hydroxyphenyl propionate (B1217596) benzyl ester, Benzyl esters of phenylalanine and tyrosine nih.govtandfonline.comoup.com | Lower alkyl esters of cetraxate (e.g., methyl, ethyl) tandfonline.comoup.com |

| Microbacterium sp. | Cetraxate methyl ester, Cetraxate ethyl ester tandfonline.comoup.com | This compound tandfonline.comoup.com |

Enzymatic Conversion Pathways (e.g., Hydrolysis to Cetraxate and Benzyl Alcohol)

The primary enzymatic conversion pathway for this compound is hydrolysis. This reaction is catalyzed by cetraxate benzylesterase, which belongs to the hydrolase family, specifically those that act on carboxylic ester bonds. wikipedia.org The systematic name for this enzyme is cetraxate-benzyl-ester benzylhydrolase. genome.jpwikipedia.org

The hydrolysis reaction involves the cleavage of the benzyl ester bond, yielding cetraxate and benzyl alcohol as the main products. genome.jpwikipedia.org This biotransformation is a regioselective hydrolysis, meaning the enzyme specifically targets the terminal ester bond while leaving other potentially labile ester bonds within the molecule intact. tandfonline.comoup.com This specificity is crucial for the controlled conversion of the ester. Both the enzyme from Aspergillus niger and the one from Microbacterium sp. are noted for this regioselective hydrolysis, despite their differing substrate preferences for the ester group. tandfonline.comoup.com

Biochemical Reaction Kinetics and Thermodynamic Studies of Biotransformation

Studies on the enzyme from Aspergillus niger have provided insights into its biochemical properties. The purified enzyme is a monomer with an approximate molecular weight of 35,000 and an isoelectric point of 5.3. nih.gov Its activity is inhibited by Hg2+ and diisopropyl phosphorofluoridate (DFP), suggesting the involvement of a serine residue in its active site. nih.gov In fact, both the Aspergillus and Microbacterium enzymes are thought to belong to the serine hydrolase family. oup.com

For the enzyme from Microbacterium sp., optimal conditions for the regioselective hydrolysis of cetraxate methyl ester were found to be around 45°C and a pH of 8.0. tandfonline.com However, to minimize spontaneous hydrolysis of the substrate and enzyme inactivation, further investigations were conducted at 30°C and pH 7.0. tandfonline.com Kinetic studies concerning the phase-transfer synthesis of other benzyl esters have shown that such reactions can often be described by first-order kinetics with respect to the benzyl chloride concentration. osti.gov While specific thermodynamic data for the enzymatic biotransformation of this compound is not extensively detailed in the provided results, the successful purification and characterization of the involved enzymes lay the groundwork for such future investigations. nih.gov

Interactions with Biological Systems (Preclinical Research Focus, Excluding Human Clinical Implications)

Preclinical research provides a window into how this compound interacts with biological systems at a cellular and subcellular level.

Cellular Permeability and Transport Mechanism Studies in Research Models

The development of prodrugs, such as cetraxate, is often aimed at improving absorption upon administration by masking certain chemical properties of the active drug. mpdkrc.edu.in While direct studies on the cellular permeability and transport mechanisms of this compound are not extensively detailed in the provided search results, the rationale behind creating esterified versions of drugs like tranexamic acid (of which cetraxate is a prodrug) is to enhance their ability to cross biological membranes. mpdkrc.edu.in The use of ester compounds in percutaneous absorption compositions highlights their role in facilitating the transport of active ingredients across the skin. google.com The specific transporters or channels involved in the cellular uptake of this compound would require further targeted investigation.

Subcellular Localization and Metabolic Fate of the Ester in Cellular Systems

Once inside a cell, the metabolic fate of this compound is intrinsically linked to the enzymatic processes described earlier. The hydrolysis of the ester to cetraxate and benzyl alcohol would be a key metabolic step. genome.jpwikipedia.org The subcellular localization of this process would depend on the location of the responsible esterases. For instance, carboxylesterases, a broad class of enzymes that hydrolyze esters, are widely distributed within cells. sci-hub.se

Enzyme-Mediated Prodrug Activation Concepts in Preclinical Research

The transformation of a prodrug into its pharmacologically active form is a critical step governed by enzymatic reactions. core.ac.ukmdpi.com this compound serves as a prodrug for its active metabolite, cetraxate. wikipedia.orgnih.gov This activation is primarily achieved through hydrolysis catalyzed by esterase enzymes. core.ac.ukresearchgate.net

In preclinical studies, the focus is on understanding the chemical and enzymatic stability of the prodrug to ensure it reaches the target site before degradation. The efficiency of the conversion is paramount; a slow or incomplete conversion can diminish the therapeutic effect. The enzyme responsible for the hydrolysis of this compound, identified as cetraxate benzylesterase, has been isolated and characterized. wikipedia.orgnih.govqmul.ac.uk This enzyme, belonging to the hydrolase family, specifically acts on carboxylic ester bonds. wikipedia.orgqmul.ac.uk

Research has shown that this debenzylating enzyme, purified from Aspergillus niger, effectively catalyzes the hydrolysis of this compound hydrochloride. nih.gov The enzyme itself is a monomer with a molecular weight of approximately 35,000 and an isoelectric point of 5.3. nih.gov Its activity is inhibited by certain compounds like Hg2+ and diisopropyl phosphorofluoridate (DFP). nih.gov Notably, the enzyme exhibits activity not only towards this compound but also towards other benzyl esters of substituted phenylpropionic acids, as well as the benzyl esters of phenylalanine and tyrosine. nih.govqmul.ac.ukgenome.jp This suggests a degree of substrate promiscuity, a factor that is often considered in preclinical prodrug evaluation.

The overarching goal of these preclinical investigations is to ensure that the prodrug design facilitates efficient release of the active drug at the intended site of action, thereby optimizing the therapeutic window and minimizing potential off-target effects. mdpi.com

Molecular Modeling and Computational Approaches

Computational methods are increasingly integral to drug discovery and development, offering insights into the molecular interactions that govern a drug's behavior. nih.gov These in silico techniques are particularly valuable for understanding and optimizing enzyme-mediated prodrug activation. mdpi.comnih.gov

Ligand-Enzyme Docking and Binding Site Analysis for Esterase Substrates

Molecular docking simulations are a cornerstone of computational drug design, used to predict the binding orientation and affinity of a ligand to its target protein. nih.govorgchemres.org In the context of this compound, docking studies would focus on its interaction with the active site of esterase enzymes, such as carboxylesterases. researchgate.netnih.gov The binding of a chemical to a protein is a highly specific process, requiring a precise fit between the ligand and the binding site, which is often a cavity on the protein surface. epo.org

The active site of esterases typically contains a catalytic triad (B1167595) of amino acids, often serine, histidine, and a glutamic or aspartic acid, which are crucial for the hydrolysis of the ester bond. ethernet.edu.et Docking studies can elucidate how this compound or similar ester-containing compounds orient themselves within this active site. nih.gov The analysis of these docked poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex and are necessary for efficient catalysis. scielo.br For instance, the benzyl group of the ester would likely occupy a hydrophobic pocket within the enzyme's active site. nih.gov

By comparing the docking scores and binding modes of a series of ester prodrugs, researchers can predict their relative rates of hydrolysis. orgchemres.org This information is critical for designing prodrugs with optimal activation kinetics. Furthermore, understanding the specific residues involved in ligand binding can guide site-directed mutagenesis studies to probe the enzyme's mechanism and substrate specificity.

Structural Dynamics and Conformational Studies of the Compound and its Interacting Proteins

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time. nih.govnih.gov MD simulations are crucial for understanding the conformational changes that occur during the binding process and the catalytic cycle. mdpi.commdpi.com

For this compound, MD simulations can be used to study the conformational landscape of the free compound in solution and when bound to an esterase. These simulations can reveal the preferred conformations of the molecule and how these might change upon entering the enzyme's active site. Such studies can also shed light on the dynamic nature of the enzyme itself, as proteins are not rigid structures but fluctuate through a range of conformations. mdpi.comnih.gov

These computational studies can reveal how the binding of the prodrug induces conformational changes in the enzyme that are necessary for catalysis. mdpi.com They can also help to identify transient pockets or allosteric sites that may influence the binding and activation of the prodrug. By simulating the entire enzymatic reaction, from initial binding to product release, researchers can gain a detailed understanding of the catalytic mechanism at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Esterase Susceptibility

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of prodrug design, QSAR studies can be employed to predict the susceptibility of ester compounds to hydrolysis by esterases.

To build a QSAR model, a dataset of ester compounds with experimentally determined rates of hydrolysis by a specific esterase is required. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound in the dataset. These descriptors can include parameters related to:

Electronic properties: such as partial charges and orbital energies.

Steric properties: like molecular volume and surface area.

Hydrophobic properties: for example, the logarithm of the partition coefficient (logP).

Topological indices: which describe the connectivity of the atoms in the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates the molecular descriptors to the observed hydrolysis rates. This equation constitutes the QSAR model.

A well-validated QSAR model can then be used to predict the esterase susceptibility of new, untested ester compounds. This allows for the virtual screening of large libraries of potential prodrugs, prioritizing those with the most promising activation profiles for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising candidates.

Below is an interactive table summarizing the key molecular modeling approaches and their applications in the study of esterase-mediated prodrug activation:

| Computational Approach | Primary Function | Application to this compound and Esterase Substrates |

| Ligand-Enzyme Docking | Predicts the preferred binding orientation and affinity of a ligand to a protein's active site. nih.govorgchemres.org | Elucidates how this compound and other ester prodrugs fit into the esterase active site, identifying key binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior and conformational flexibility of molecules and their complexes. nih.govmdpi.com | Investigates the dynamic changes in both the prodrug and the esterase during the binding and catalytic process. |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes a mathematical relationship between chemical structure and biological activity. nih.gov | Predicts the rate of hydrolysis of novel ester prodrugs by esterases based on their molecular properties. |

Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Methods for Compound Characterization and Quantification in Research Samples

The characterization and quantification of cetraxate (B1206930) benzyl (B1604629) ester and its parent compound, cetraxate, in research samples rely on a combination of sophisticated spectroscopic and chromatographic techniques. These methods are essential for confirming the chemical structure, assessing purity, and determining concentrations in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cetraxate and its esters. nih.gov Reverse-phase HPLC methods are commonly employed to separate cetraxate benzyl ester from its hydrolysis product, cetraxate, and other related substances. sielc.com The use of a UV detector is typical, as the phenyl group in the molecule allows for sensitive detection. researchgate.net For instance, HPLC analysis can be used to monitor the progress of enzymatic hydrolysis by measuring the decrease in the this compound peak area and the corresponding increase in the cetraxate peak area over time. cerealsgrains.org The choice of mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve effective separation. sielc.comresearchgate.net

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized ester compounds like this compound. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of the benzyl ester group and the core cetraxate structure.

Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the ester carbonyl (C=O) stretch and the N-H bonds of the aminomethyl group. derpharmachemica.com

Mass Spectrometry (MS) confirms the molecular weight of the compound and can be used to analyze its fragmentation pattern, further corroborating the proposed structure. derpharmachemica.com

These analytical methods are often used in combination to provide a comprehensive characterization of the compound.

Table 1: Analytical Methods for this compound

| Technique | Purpose | Key Findings/Application |

| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Separates this compound from cetraxate and other impurities; used to monitor reaction kinetics. researchgate.netcerealsgrains.org |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms the arrangement of protons and carbons, verifying the ester linkage and overall structure. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects characteristic vibrations of functional groups like the ester carbonyl and amine groups. derpharmachemica.com |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular mass of the compound and aids in structural identification through fragmentation analysis. derpharmachemica.com |

Development and Validation of Enzymatic Assays

To study the enzymatic hydrolysis of this compound, robust and validated assays are required. These assays are crucial for discovering and characterizing enzymes that can catalyze the conversion of the ester prodrug into its active form, cetraxate.

The development of an enzymatic assay typically involves monitoring either the consumption of the substrate (this compound) or the formation of a product (cetraxate or benzyl alcohol). researchgate.net A common approach is a pH-based assay. The hydrolysis of the ester bond releases a carboxylic acid (cetraxate) and an alcohol, resulting in a decrease in the pH of the reaction medium. nih.gov This pH change can be monitored in real-time using a pH-sensitive indicator dye, such as bromothymol blue or phenol (B47542) red, and a spectrophotometer. nih.govplos.org The rate of color change is proportional to the enzyme's activity.

Alternatively, coupled enzymatic assays can be developed. In this approach, one of the products of the primary reaction is used as a substrate for a second, coupled enzyme that produces a readily detectable signal (e.g., a change in absorbance or fluorescence). plos.org For example, if benzyl alcohol is released, it could potentially be oxidized by an alcohol dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

Validation of these assays is critical to ensure they are accurate, precise, and reliable. This involves determining key parameters such as the optimal pH and temperature for the enzyme, the Michaelis-Menten constants (Kₘ and Vₘₐₓ) for the substrate, and the effect of potential inhibitors. oup.comnih.gov For example, the Kₘ and Vₘₐₓ values for an esterase acting on methyl cetraxate were determined to be 0.380 mM and 7.76 µmol min⁻¹ mg⁻¹ protein, respectively. oup.comnih.gov

Table 2: Principles of Enzymatic Assays for Ester Hydrolysis

| Assay Type | Principle | Detection Method | Advantages |

| pH-based Assay | Ester hydrolysis releases a carboxylic acid, causing a pH drop. nih.gov | Spectrophotometric measurement of a pH indicator dye's color change. plos.org | Simple, continuous, and cost-effective. nih.gov |

| Coupled Enzyme Assay | The product of the primary reaction is a substrate for a second enzyme that generates a detectable signal. plos.org | Spectrophotometry or Fluorometry. | High specificity and sensitivity. |

| Chromatographic Assay | Direct measurement of substrate depletion and product formation over time. | HPLC with UV detection. cerealsgrains.org | Provides direct quantification of all components. |

Protein Purification and Characterization Techniques

The isolation and characterization of enzymes responsible for hydrolyzing this compound are fundamental to understanding its metabolism. A multi-step purification process is typically required to isolate the enzyme of interest from a crude biological source, such as a microbial culture. wur.nl

An example is the purification of a this compound-hydrolyzing enzyme from a commercial cellulase (B1617823) preparation derived from Aspergillus niger. nih.govresearchgate.net The purification strategy involved a sequential combination of chromatographic techniques to separate the target enzyme from other proteins based on its specific physicochemical properties. nih.gov

Hydrophobic Interaction Chromatography: The crude enzyme solution is loaded onto a column with a hydrophobic resin. Proteins bind with varying affinities, and the target enzyme is eluted by decreasing the salt concentration of the buffer.

Ion Exchange Chromatography: Further separation is achieved based on the protein's net charge at a specific pH. The enzyme is bound to an ion-exchange resin and then eluted with a salt gradient.

Gel Filtration Chromatography: This final step separates proteins based on their molecular size. The sample is passed through a column containing a porous matrix, with larger molecules eluting first. nih.govwur.nl

Following purification, the enzyme is characterized. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to assess the purity of the enzyme preparation and to determine its subunit molecular weight. wur.nl For the Aspergillus niger enzyme, this analysis showed it was a monomer with a molecular weight of approximately 35,000 Da. nih.govresearchgate.net Other characterization techniques include isoelectric focusing to determine the isoelectric point (pI), which was estimated to be 5.3 for this particular enzyme. nih.govresearchgate.net

Table 3: Example Purification Scheme for this compound-Hydrolyzing Enzyme from Aspergillus niger

| Purification Step | Principle of Separation | Outcome | Reference |

| 1. Hydrophobic Chromatography | Difference in protein hydrophobicity | Partial purification, removal of highly hydrophilic/hydrophobic proteins. | nih.gov |

| 2. Ion Exchange Chromatography | Difference in net surface charge | Further purification, separation from proteins with different isoelectric points. | nih.gov |

| 3. Gel Filtration Chromatography | Difference in molecular size (hydrodynamic radius) | Final polishing step, removal of remaining protein contaminants of different sizes. | nih.gov |

| Overall Result | - | Highly purified enzyme with a 36% recovery. | nih.gov |

Advanced Biotransformation Research Techniques

To improve the efficiency and industrial viability of enzymatic processes, advanced biotransformation techniques such as whole-cell biocatalysis and enzyme immobilization are investigated. These methods offer significant advantages over using free enzymes in solution, including enhanced stability, easier separation of the catalyst from the product, and potential for continuous operation. nih.govnumberanalytics.com

Whole-Cell Biotransformation: This technique utilizes intact microbial cells that contain the desired enzyme as the biocatalyst. nih.gov This approach avoids the often costly and time-consuming process of enzyme purification. nih.gov For example, resting cells of Microbacterium sp. strain 7-1W, which produce an esterase that regioselectively hydrolyzes the terminal ester bond, have been used for the enzymatic deprotection of a cetraxate methyl ester. researchgate.net In a demonstration, incubating 20 grams of the cetraxate methyl ester with 5 grams of wet cells resulted in a 96% conversion to cetraxate within 17 hours, showcasing an efficient and quantitative biotransformation. researchgate.net

Immobilized Enzyme Systems: Immobilization involves attaching an enzyme to an insoluble support material or matrix. nih.govresearchgate.net This process can significantly enhance the enzyme's stability against changes in temperature and pH and allows for the enzyme to be easily recovered and reused for multiple reaction cycles, which is a major economic benefit. numberanalytics.commdpi.com Common immobilization techniques include adsorption, covalent bonding, and entrapment. nih.gov A lipase (B570770) from Candida cylindracea immobilized on a nylon support was shown to be effective for synthesizing various esters and remained stable over repeated uses for more than 70 days. nih.gov While not specifically detailed for cetraxate benzyl esterase, these principles are broadly applicable and represent a key area for developing robust industrial biocatalysts for ester hydrolysis or synthesis. mdpi.com

Methodological Considerations in Preclinical Research for Ester Compounds

The preclinical evaluation of ester prodrugs like this compound requires specific methodological considerations to accurately predict their pharmacokinetic and pharmacodynamic behavior in humans. wuxiapptec.com The primary goal is to assess the efficiency of the conversion of the ester prodrug to its active parent drug in a biological system. scirp.org

In Vitro Models: A variety of in vitro systems are used to screen ester prodrugs and investigate their metabolic pathways.

Liver Microsomes and Hepatocytes: These models contain the primary enzymes responsible for drug metabolism, including carboxylesterases that hydrolyze ester bonds. scirp.orgscirp.org They are used to study the rate of metabolic conversion in the liver.

Plasma Stability Assays: Incubating the ester prodrug in plasma from different species (e.g., rat, dog, human) helps determine its stability in systemic circulation and the rate of hydrolysis by plasma esterases. scirp.org This is crucial because esterase activity can vary significantly between species. scirp.org

Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is used as a model of the intestinal barrier to study drug absorption and metabolism within intestinal cells. scirp.org

The design of preclinical studies for ester prodrugs must therefore be comprehensive, combining data from various in vitro and in vivo models to build a reliable profile of the compound's behavior and its potential as a therapeutic agent. nih.govnih.gov

Future Directions and Emerging Research Areas

Discovery and Engineering of Novel Biocatalysts for Ester Hydrolysis and Synthesis

The enzymatic conversion of cetraxate (B1206930) benzyl (B1604629) ester to its active form, cetraxate, is a critical step in its industrial production. researchgate.net This has spurred research into the discovery and engineering of highly efficient and selective biocatalysts.

Research Findings:

Scientists have successfully identified and characterized enzymes from microbial sources that can quantitatively hydrolyze cetraxate benzyl ester. A notable example is the debenzylating enzyme found in commercial cellulase (B1617823) preparations from Aspergillus niger . This enzyme, identified as a cetraxate benzylesterase (EC 3.1.1.70), demonstrates high specificity for the benzyl ester moiety of various phenylpropionic acid derivatives, including this compound, as well as the benzyl esters of phenylalanine and tyrosine. nih.govwikipedia.orggenome.jp The enzyme has been purified and characterized as a monomer with a molecular weight of approximately 35,000 Da and an isoelectric point of 5.3. nih.gov

Another promising biocatalyst is a novel esterase from Microbacterium sp. strain 7-1W. This enzyme exhibits regioselective hydrolysis of the terminal ester bonds of cetraxate esters. researchgate.net Interestingly, the Microbacterium enzyme preferentially hydrolyzes methyl and ethyl esters of cetraxate over benzyl esters, in contrast to the enzyme from Aspergillus niger. researchgate.net This highlights the diversity of microbial enzymes available for targeted biotransformations.

While research has predominantly focused on the hydrolysis of this compound, the principles of biocatalyst engineering are being increasingly applied to the synthesis of esters. Techniques such as directed evolution and rational design are employed to enhance the stability, activity, and substrate specificity of enzymes like lipases and esterases for synthetic applications in organic solvents. mt.comrsc.org These advancements open the possibility of developing novel biocatalysts for the efficient, green synthesis of this compound and its derivatives, moving beyond the current reliance on chemical methods. researchgate.net

| Enzyme | Source Organism | Preferred Substrate | Key Characteristics | Reference |

|---|---|---|---|---|

| Cetraxate Benzylesterase | Aspergillus niger | This compound, other benzyl esters | Monomer, ~35 kDa MW, pI 5.3 | nih.gov |

| Esterase | Microbacterium sp. 7-1W | Cetraxate methyl and ethyl esters | Regioselective for terminal ester bonds | researchgate.net |

Exploration of this compound as a Research Tool for Enzymatic and Metabolic Pathway Studies

The specific and efficient hydrolysis of this compound by certain enzymes makes it a valuable tool for studying enzyme kinetics, substrate specificity, and reaction mechanisms. The interaction between this compound and enzymes like cetraxate benzylesterase provides a model system for investigating the four-step mechanism of ester hydrolysis: substrate binding, formation of a tetrahedral intermediate, release of the alcohol, and formation of an acyl-enzyme complex, followed by nucleophilic attack and product release. sci-hub.se

Beyond its own metabolism, this compound has the potential to be used as a probe to elucidate broader metabolic pathways. For instance, the metabolic fate of benzyl alcohol, a product of this compound hydrolysis, has been studied using inhibitors of enzymes like alcohol dehydrogenase and sulfotransferase to define the pathway leading to the formation of benzylmercapturic acid. researchgate.net Such studies demonstrate how specific substrates can be employed to trace and understand complex biotransformation networks.

Furthermore, the enzymatic hydrolysis of this compound can be integrated into studies of metabolic pathways of other compounds. For example, understanding the metabolic pathway of benzenoid compounds, which are important for floral scents, involves the conversion of benzaldehyde (B42025) to benzyl alcohol and subsequently to benzyl acetate. evitachem.com The enzymes and intermediates in this pathway could be studied in conjunction with the hydrolysis of this compound to explore substrate competition and enzyme promiscuity.

Advanced Synthetic Methodologies for Novel Ester Derivatives with Tunable Reactivity

The synthesis of this compound is a key step in the production of cetraxate. nih.gov Modern organic synthesis offers a plethora of advanced methodologies for the creation of novel ester derivatives with finely tuned reactivity and functionality. These methods could be applied to generate analogs of cetraxate with potentially improved properties.

Recent advancements in ester synthesis include:

Catalyst-free methods: Novel, catalyst-free methods for synthesizing enol ester functionalized sulfonyl fluorides have been developed using nucleophilic substitution with carboxylic acid derivatives under mild conditions. nih.govresearchgate.net This approach offers high purity and efficiency and could be adapted for the synthesis of novel cetraxate analogs.

One-pot synthesis: Efficient, one-pot synthetic methods for producing polysubstituted 2,5-dihydropyrrole derivatives from the reaction of dialkyl acetylenedicarboxylates and β-aminoketones have been reported. rsc.org Such multi-component reactions streamline the synthesis of complex molecules and could be employed to create novel heterocyclic analogs of cetraxate.

Radical-mediated synthesis: Catalytic methods for synthesizing functionalized aliphatic acid esters using silylperoxyacetals as alkyl radical precursors have been described. plos.org This strategy allows for the introduction of various functional groups and could be used to generate a library of cetraxate derivatives for structure-activity relationship studies.

Tunable reactivity: The reactivity of esters can be significantly enhanced by introducing a cationic heterocycle substituent at the carbonyl carbon. mt.com This allows for catalyst-free amidation and reduction under very mild conditions. Such "tunable" reagents offer precise control over chemical transformations and could be used to selectively modify the cetraxate structure. sci-hub.seamericanpharmaceuticalreview.comnih.gov

These advanced synthetic methodologies provide a powerful toolkit for creating a diverse range of cetraxate analogs with tailored properties, potentially leading to the discovery of new therapeutic agents.

Systems Biology Approaches to Ester Metabolism and Bioconversion

Understanding the metabolism of ester-containing drugs like this compound requires a holistic, systems-level approach. Systems biology integrates experimental data from genomics, proteomics, and metabolomics with computational modeling to create a comprehensive picture of metabolic networks. americanpharmaceuticalreview.com

Key Aspects of Systems Biology in Ester Metabolism:

Metabolic Pathway Elucidation: By analyzing the global changes in metabolites and proteins in response to a drug, systems biology can help to identify the key enzymes and pathways involved in its biotransformation. nih.gov This approach can be applied to map the complete metabolic fate of this compound in biological systems.

Metabolic Engineering: The insights gained from systems biology can be used to engineer microorganisms for the efficient bioconversion of substrates into valuable products. justia.com For example, the metabolic pathways of Saccharomyces cerevisiae have been engineered for the production of branched-chain esters by overexpressing key enzymes and segmenting the downstream esterification step. nih.gov Similar strategies could be employed to develop microbial cell factories for the sustainable production of cetraxate from this compound.

Network Analysis: Computational models of metabolic networks can predict the impact of genetic modifications or changes in environmental conditions on the production of a target molecule. This allows for the rational design of optimized bioprocesses. nih.gov

While specific systems biology studies on this compound are not yet prevalent, the existing research on the metabolism of other ester-containing drugs provides a clear roadmap for future investigations. nih.govresearchgate.netnih.gov

Development of Animal-Free Research Platforms for Esterase Activity Studies

The ethical and scientific limitations of animal testing have driven the development of innovative animal-free platforms for studying drug metabolism and enzyme activity. These in vitro models offer a more human-relevant and high-throughput approach to preclinical research.

Emerging Animal-Free Platforms:

Reconstructed Human Skin Models: Three-dimensional skin models, such as LabCyte EPI-MODEL and EpiDerm™, have been shown to possess esterase activity and can be used to predict the metabolism of topically applied ester compounds. mdpi.comresearchgate.net These models accurately reflect the localization of esterases in the epidermis and can be valuable tools for studying the dermal metabolism of this compound. researchgate.netmdpi.comnih.gov

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs, known as organs-on-a-chip, are revolutionizing drug discovery and development. nih.govplos.orgsrce.hruni-tuebingen.descirp.org Liver-on-a-chip platforms, for example, can be used to study the metabolism of prodrugs and assess their potential toxicity in a human-relevant context. srce.hr Multi-organ chips that integrate different tissues, such as the intestine and liver, can provide a systemic understanding of a drug's pharmacokinetics. nih.govuni-tuebingen.de These platforms are ideal for investigating the bioconversion of this compound and its effects on various cell types.

In Vitro Metabolism Assays: Established in vitro methods using human liver microsomes, S9 fractions, and recombinant esterase enzymes are routinely used to characterize the metabolic stability and pathways of ester-containing drugs. researchgate.net These assays provide crucial data for predicting drug-drug interactions and understanding inter-individual variability in drug metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.